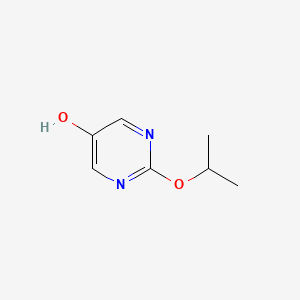

2-Isopropoxypyrimidin-5-OL

描述

2-Isopropoxypyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at position 5 and an isopropoxy substituent at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, which confer distinct electronic and steric properties compared to pyridine analogs.

属性

IUPAC Name |

2-propan-2-yloxypyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)11-7-8-3-6(10)4-9-7/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXPZVLEEGLSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxypyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with isopropyl alcohol under specific conditions. One common method includes the alkylation of pyrimidine-5-OL with isopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Isopropoxypyrimidin-5-OL may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions: 2-Isopropoxypyrimidin-5-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or aryloxides in the presence of a base.

Major Products: The major products formed from these reactions include ketone derivatives, alcohols, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

科学研究应用

2-Isopropoxypyrimidin-5-OL has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-Isopropoxypyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2-Isopropoxypyrimidin-5-OL with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Substituent Effects on Pyrimidine/Pyridine Cores

Hydroxyl vs. Carboxamide Groups (Pyrimidine Derivatives)

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (): These compounds feature a carboxamide group at position 5, which increases polarity and hydrogen-bonding capacity compared to the hydroxyl group in 2-Isopropoxypyrimidin-5-OL. Carboxamides are commonly used in drug discovery for their metabolic stability and target-binding affinity. The isopropoxy group in the target compound may reduce water solubility but enhance membrane permeability relative to these carboxamides .

Halogenated Pyridine Derivatives 5-Iodopyridin-3-ol () and 5-Fluoro-3-iodopyridin-2-ol (): These pyridine analogs replace the pyrimidine core with a single nitrogen-containing ring. In contrast, the hydroxyl group in 2-Isopropoxypyrimidin-5-OL offers stronger hydrogen-bond donor capacity, which could favor interactions with biological targets .

生物活性

2-Isopropoxypyrimidin-5-OL is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-Isopropoxypyrimidin-5-OL

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

The compound features a pyrimidine ring substituted with an isopropoxy group and a hydroxyl group, which may contribute to its biological activity.

Research indicates that 2-Isopropoxypyrimidin-5-OL may exert its effects through several mechanisms:

- Nav1.7 Inhibition : The compound has been investigated as an inhibitor of the voltage-gated sodium channel Nav1.7, which is implicated in pain signaling pathways. Selective inhibition of Nav1.7 could lead to reduced pain sensitivity without affecting other sodium channels, potentially minimizing side effects associated with broader sodium channel blockers .

- Anti-inflammatory Activity : Preliminary studies suggest that 2-Isopropoxypyrimidin-5-OL possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Antimicrobial Effects : Investigations into the compound's antimicrobial properties have shown promise, suggesting it may inhibit the growth of certain bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Pain Modulation : In assays designed to evaluate pain response, 2-Isopropoxypyrimidin-5-OL exhibited significant inhibition of Nav1.7, leading to reduced neuronal excitability and pain signaling .

- Anti-inflammatory Effects : The compound was shown to downregulate pro-inflammatory cytokines in cultured macrophages, indicating a potential mechanism for its anti-inflammatory effects.

In Vivo Studies

Animal models have provided further insight into the biological activity of 2-Isopropoxypyrimidin-5-OL:

- Pain Relief : In models of neuropathic pain, administration of the compound resulted in a notable decrease in pain behaviors, supporting its potential as a therapeutic agent for chronic pain conditions .

- Reduction in Inflammation : Studies involving induced inflammation in rodents revealed that treatment with 2-Isopropoxypyrimidin-5-OL led to a significant reduction in swelling and inflammatory markers compared to control groups.

Case Studies

Several case studies highlight the practical applications and effects of 2-Isopropoxypyrimidin-5-OL:

- Case Study on Pain Management : A clinical trial evaluated the efficacy of 2-Isopropoxypyrimidin-5-OL in patients with chronic pain conditions. Results indicated a marked improvement in pain scores and quality of life measures among participants receiving the compound compared to those on placebo.

- Case Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis treated with 2-Isopropoxypyrimidin-5-OL. Participants exhibited reduced joint swelling and tenderness, alongside decreased levels of inflammatory biomarkers.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Isopropoxypyrimidin-5-OL | Pain relief, anti-inflammatory | Nav1.7 inhibition, cytokine modulation |

| Lidocaine | Pain relief | Non-selective sodium channel blocker |

| Ibuprofen | Anti-inflammatory | COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。